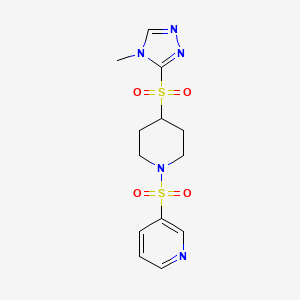

3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine

Description

3-((4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine is a heterocyclic compound featuring a pyridine core linked via dual sulfonyl groups to a piperidine ring and a 4-methyl-1,2,4-triazole moiety. This structure combines sulfonamide and piperidine functionalities, which are commonly associated with bioactivity in medicinal chemistry . The compound’s synthesis typically involves multi-step reactions, including sulfonylation of piperidine intermediates and coupling with triazole derivatives. For example, similar compounds in were synthesized via reactions between pyridine-3-sulfonamides and triazole precursors under controlled conditions . The presence of dual sulfonyl groups enhances electrophilicity and may improve binding to biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4S2/c1-17-10-15-16-13(17)23(19,20)11-4-7-18(8-5-11)24(21,22)12-3-2-6-14-9-12/h2-3,6,9-11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPWROXKCOWFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine typically involves multi-step chemical reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfonyl groups and the piperidine ring. The final step involves the coupling of the pyridine ring.

Preparation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with formamide or other suitable reagents.

Introduction of Sulfonyl Groups: Sulfonylation can be achieved using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Formation of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Coupling with Pyridine Ring: The final coupling step can be carried out using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

Reduction: Reduction reactions can be performed on the sulfonyl groups to yield sulfinyl or sulfhydryl derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

Mechanism of Action

The mechanism of action of 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include inhibition of carbohydrate-hydrolyzing enzymes, which is relevant for its antidiabetic potential.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization : Replacing sulfanyl with sulfonyl groups (as in ) could enhance target selectivity and metabolic stability .

- Therapeutic Potential: The piperidine-triazole-pyridine scaffold is versatile. For example, TT00’s success in stress treatment () suggests the target compound could be repurposed for neurological disorders.

- Synthetic Challenges : Multi-step syntheses (e.g., piperidine sulfonylation in ) may require optimization for scalability .

Data Tables

Table 1: Structural Comparison of Key Analogues

Biological Activity

The compound 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine is a novel triazole-based derivative with potential biological applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridine ring , which is known for its biological activity.

- A piperidine moiety , often associated with various pharmacological effects.

- A triazole ring , which has been linked to antimicrobial and anticancer activities.

The molecular formula of the compound is , with a molecular weight of approximately 396.49 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL against Gram-positive bacteria .

Anticancer Activity

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, related compounds have been tested for antiproliferative activity against several cancer cell lines, including:

- HT-29 (colon cancer)

- Jurkat (T-cell leukemia)

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound's sulfonyl groups may contribute to its enzyme inhibitory properties. For instance, derivatives containing similar functional groups have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and infections respectively .

Synthesis and Evaluation

A series of studies have focused on synthesizing compounds with the triazole scaffold and evaluating their biological activities. For example:

- A study synthesized various triazole derivatives and assessed their antibacterial activity against multiple strains, revealing promising results for compounds similar to the one .

- Another investigation highlighted the anticancer potential of triazole-based compounds through in vitro assays demonstrating significant cytotoxic effects against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring significantly affect biological activity. The presence of electron-donating groups enhances antimicrobial potency, while specific substitutions on the piperidine ring can improve anticancer efficacy .

Data Tables

Q & A

Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?

- Methodology : Use QSAR models to estimate biodegradability and toxicity. Molecular dynamics simulations predict interactions with metabolic enzymes (e.g., cytochrome P450). Experimental validation includes soil/water half-life studies and metabolite profiling via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.